2-Hydroxyethyl-dimethylsulfoxonium

Description

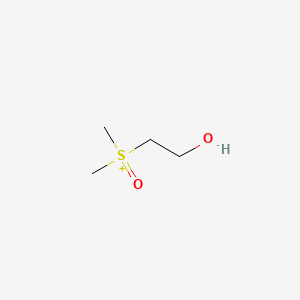

Structure

2D Structure

3D Structure

Properties

CAS No. |

74078-14-1 |

|---|---|

Molecular Formula |

C4H11O2S+ |

Molecular Weight |

123.2 g/mol |

InChI |

InChI=1S/C4H11O2S/c1-7(2,6)4-3-5/h5H,3-4H2,1-2H3/q+1 |

InChI Key |

CWCLZTODSRUFGN-UHFFFAOYSA-N |

SMILES |

C[S+](=O)(C)CCO |

Canonical SMILES |

C[S+](=O)(C)CCO |

Other CAS No. |

74078-14-1 |

Synonyms |

(2-hydroxyethyl)dimethylsulfoxonium (2-hydroxyethyl)dimethylsulfoxonium chloride 2-hydroxyethyl-dimethylsulfoxonium HEDMSO |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Pathways

Isolation from Marine Organisms

2-Hydroxyethyl-dimethylsulfoxonium is a sulfonium (B1226848) salt that has been identified and isolated from specific marine invertebrates. nih.govwikipedia.org Its documented presence is currently limited to certain species of bryozoans and sponges, highlighting its specialized distribution in the marine biosphere.

The marine bryozoan, often referred to as sea chervil, of the genus Alcyonidium, is a primary natural source of this compound. wikipedia.org Seminal research identified this compound as the causative agent of an allergic contact dermatitis known as "Dogger Bank Itch," which affects fishermen who come into contact with these organisms. wikipedia.org The isolation and structural elucidation of the (2-hydroxyethyl)dimethylsulfoxonium ion from Alcyonidium gelatinosum confirmed its identity as the hapten responsible for this condition. wikipedia.org

In addition to bryozoans, this compound chloride has been isolated from the marine sponge Theonella aff. mirabilis. wikipedia.org This discovery was significant as it expanded the known phylogenetic distribution of the compound beyond Bryozoa. Research into the chemical constituents of this particular sponge species led to the identification of the compound, further underscoring the chemical diversity found within the genus Theonella, which is known for producing a wide array of bioactive secondary metabolites.

| Phylum | Genus | Common Name | Isolated Compound Form |

|---|---|---|---|

| Bryozoa | Alcyonidium | Sea Chervil | (2-hydroxyethyl)dimethylsulfoxonium ion |

| Porifera | Theonella | Marine Sponge | (2-hydroxyethyl)dimethylsulfoxonium chloride |

Biosynthetic Considerations and Related Metabolites

While the precise enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, its structure suggests a connection to the well-established marine organosulfur cycle.

The marine organosulfur cycle is a complex network of biochemical transformations primarily driven by marine microorganisms and phytoplankton. nsf.govnih.gov A central molecule in this cycle is dimethylsulfoniopropionate (DMSP), an organosulfur compound produced in massive quantities by marine algae. nih.govwikipedia.org DMSP serves various physiological roles, including as an osmolyte and antioxidant. nih.gov It is the main precursor to the climate-active gas dimethyl sulfide (B99878) (DMS). nih.govwikipedia.org The structural similarity between DMSP and this compound points to a likely biosynthetic relationship, with both compounds originating from the metabolism of sulfur-containing amino acids like methionine.

Recent discoveries have identified dimethylsulfoxonium propionate (B1217596) (DMSOP) as a key metabolite in the marine sulfur cycle, produced from the oxidation of DMSP. Isotope labeling studies have confirmed that DMSP is a direct precursor to DMSOP. This transformation represents a previously unknown pathway for the production of dimethylsulfoxide (DMSO) in the marine environment. The existence of this DMSP-to-DMSOP pathway provides a strong precedent for the biological formation of the dimethylsulfoxonium moiety. It is plausible that a similar enzymatic oxidation of a corresponding dimethylsulfonio- precursor leads to the formation of this compound in the marine organisms that produce it.

| Compound Name | Chemical Formula | Role/Significance |

|---|---|---|

| Dimethylsulfoniopropionate (DMSP) | (CH₃)₂S⁺CH₂CH₂COO⁻ | Major precursor molecule, osmolyte, antioxidant |

| Dimethyl Sulfide (DMS) | CH₃SCH₃ | Climate-active gas, breakdown product of DMSP |

| Dimethylsulfoxide (DMSO) | (CH₃)₂SO | Oxidation product of DMS, large reservoir of organic sulfur |

| Dimethylsulfoxonium propionate (DMSOP) | (CH₃)₂S(O)⁺CH₂CH₂COO⁻ | Metabolite of DMSP, direct precursor to DMSO |

Ecological Significance of Organosulfur Compounds in Marine Environments

Organosulfur compounds are fundamental to the functioning of marine ecosystems, serving a multitude of ecological roles.

Chemical Defense: Many marine natural products, including sulfur-containing compounds, act as chemical defenses against predators, competitors, and fouling organisms. The potent biological activity of this compound, evidenced by its role in Dogger Bank Itch, suggests it may serve a defensive function for the organisms that produce it.

Food Web Dynamics: DMSP and its breakdown products are crucial components of the marine microbial food web. nih.gov The release of dissolved DMSP from phytoplankton provides a significant source of carbon and sulfur for marine bacteria. nih.gov

Physiological Functions: Within the producing organisms, organosulfur compounds can have vital physiological roles. DMSP, for example, functions as a compatible solute, helping organisms to cope with osmotic stress in the saline marine environment, and also acts as an antioxidant, protecting against cellular damage. nih.govfrontiersin.org The accumulation of these compounds in certain invertebrates suggests they are integral to their survival and interaction with their environment.

Reactivity and Mechanistic Investigations of Dimethylsulfoxonium Ylides

Fundamental Ylide Chemistry and Stabilization Principles

Sulfur ylides are neutral, dipolar compounds containing a negatively charged carbon atom (a carbanion) directly attached to a positively charged sulfur atom (a sulfonium (B1226848) or sulfoxonium group). mdpi.com They are broadly categorized into sulfonium ylides and sulfoxonium ylides based on the oxidation state of the sulfur atom. mdpi.com Sulfoxonium ylides, which are the focus of this article, are generally more stable than their sulfonium counterparts. mdpi.comyoutube.com This increased stability is attributed to the delocalization of the negative charge from the carbanion onto the adjacent sulfoxonium group, which involves both electrostatic interactions and delocalization. mdpi.com Due to the positively charged sulfoxonium group's ability to stabilize an adjacent carbanion, the acidity of the α-protons is increased, facilitating ylide formation. mdpi.com

The most common and widely utilized sulfoxonium ylide is dimethylsulfoxonium methylide. mdpi.com This reagent is typically generated in situ from the deprotonation of a commercially available sulfoxonium salt, trimethylsulfoxonium (B8643921) iodide. organic-chemistry.orgadichemistry.comwikipedia.org The formation of the precursor salt itself, trimethylsulfoxonium iodide, can be achieved through the reaction of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide. mdpi.comwikipedia.org

To generate the ylide, the trimethylsulfoxonium iodide salt is treated with a strong base. organic-chemistry.orgadichemistry.com Sodium hydride (NaH) in a solvent like DMSO or tetrahydrofuran (B95107) (THF) is frequently used for this deprotonation step. adichemistry.comwikipedia.orgbohrium.com The base abstracts one of the acidic α-protons from a methyl group on the salt, creating the reactive carbanion of the ylide. mdpi.com

Table 1: Generation of Dimethylsulfoxonium Methylide

| Precursor | Base/Solvent | Ylide Product |

|---|

This method provides a stable solution of the ylide, which can be stored for extended periods under an inert atmosphere at low temperatures. bohrium.com

Sulfoxonium ylides function as nucleophiles, specifically as methylene-transfer agents, reacting with various electrophilic species. bohrium.comresearchgate.net The nucleophilicity of the ylide's carbanion is a key feature of its reactivity. mdpi.com However, compared to sulfonium ylides, sulfoxonium ylides are considered "softer" and less reactive nucleophiles. mdpi.combohrium.com This difference in reactivity and stability dictates their chemoselectivity in reactions with substrates containing multiple electrophilic sites, such as α,β-unsaturated carbonyl compounds. mdpi.combohrium.com

While the more reactive, "harder" sulfonium ylides tend to attack the carbonyl carbon (1,2-addition), the more stabilized, "softer" sulfoxonium ylides preferentially attack the β-carbon of the alkene (1,4-conjugate addition). mdpi.comwikipedia.org This distinction is a cornerstone of the Corey-Chaykovsky reaction, allowing for selective formation of either epoxides or cyclopropanes from the same class of starting material. mdpi.comadichemistry.com

Cycloaddition Reactions

A primary application of sulfoxonium ylides in organic synthesis is their participation in formal cycloaddition reactions. mdpi.comnih.gov These reactions proceed through an initial nucleophilic addition of the ylide to an electrophile, forming a betaine (B1666868) intermediate. mdpi.com This intermediate then undergoes an intramolecular cyclization to yield a three-membered ring, with dimethyl sulfoxide (DMSO) being expelled as a leaving group. mdpi.comwikipedia.org

When sulfoxonium ylides, such as dimethylsulfoxonium methylide, react with non-conjugated aldehydes and ketones, they produce epoxides (oxiranes). organic-chemistry.orgbohrium.comresearchgate.net This transformation is a key part of the Johnson-Corey-Chaykovsky reaction. wikipedia.org The mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. organic-chemistry.orgwikipedia.org This addition forms a betaine intermediate, where the resulting oxygen anion then performs an intramolecular nucleophilic attack on the carbon atom that was originally part of the ylide. organic-chemistry.org This step displaces the good leaving group, dimethyl sulfoxide, to form the three-membered epoxide ring. organic-chemistry.orgwikipedia.org

This method of epoxidation is a valuable alternative to other synthetic routes, such as the epoxidation of olefins. wikipedia.org It has been employed in the total synthesis of complex natural products. wikipedia.org

Table 2: Epoxidation with Dimethylsulfoxonium Methylide

| Substrate | Product |

|---|---|

| Aldehyde | Epoxide |

In reactions with α,β-unsaturated carbonyl compounds (enones), the stabilized dimethylsulfoxonium methylide exhibits different reactivity, leading to the formation of cyclopropanes. organic-chemistry.orgadichemistry.comwikipedia.org This is a direct consequence of its character as a soft nucleophile, which favors 1,4-conjugate addition to the softer electrophilic site of the enone (the β-carbon). mdpi.comwikipedia.org

The mechanism begins with the irreversible 1,4-addition of the ylide to the enone, which is energetically favored over the reversible 1,2-addition. adichemistry.comwikipedia.orgpku.edu.cn This conjugate addition forms an enolate intermediate. youtube.comadichemistry.com The reaction concludes with an intramolecular ring closure, where the enolate attacks the electrophilic carbon of the ylide moiety, displacing dimethyl sulfoxide and forming the cyclopropane (B1198618) ring. organic-chemistry.orgadichemistry.com This cyclopropanation is a hallmark of the Corey-Chaykovsky reaction when using stabilized sulfoxonium ylides. organic-chemistry.orgadichemistry.com

The Corey-Chaykovsky cyclopropanation reaction is often highly diastereoselective. adichemistry.comwikipedia.org When reacting with either (E)- or (Z)-olefins, the reaction typically yields the trans-substituted cyclopropane as the major product. adichemistry.comwikipedia.org This selectivity is attributed to the reversibility of the initial nucleophilic addition, which allows for equilibration between the possible betaine intermediates. wikipedia.org The anti-betaine, which leads to the trans product, is sterically favored over the syn-betaine. wikipedia.org Because the subsequent ring-closure step is slower than the bond rotation in the intermediate, the thermodynamically more stable trans product is predominantly formed. adichemistry.com

However, the degree of diastereoselectivity can be influenced by the structure of the ylide and the reaction conditions. adichemistry.comwikipedia.org While the formation of trans products is common, some ylide derivatives have been shown to maintain the original stereochemistry of the olefin. adichemistry.com

Table 3: Compounds Mentioned

| Compound Name |

|---|

| 2-Hydroxyethyl-dimethylsulfoxonium |

| Dimethylsulfoxonium Methylide |

| Trimethylsulfoxonium iodide |

| Dimethyl sulfoxide (DMSO) |

| Methyl iodide |

| Sodium hydride (NaH) |

Formation of Cyclopropanes (e.g., Corey–Chaykovsky Reaction)

Anti-Addition Trajectories to α,β-Unsaturated Systems

The reaction of dimethylsulfoxonium ylides with α,β-unsaturated carbonyl compounds, a key transformation known as the Corey-Chaykovsky reaction, predominantly yields cyclopropanes through a 1,4-addition mechanism. organic-chemistry.org Mechanistic studies have revealed that the trajectory of the ylide addition is a critical factor in determining the stereochemical outcome of the reaction. Research involving a series of linear α,β-unsaturated ketones has demonstrated that the major pathway for the addition of dimethylsulfoxonium methylide is anti with respect to the substituent at the γ-position. nih.govacs.orgnih.gov

This anti-addition is the preferred pathway for cyclopropanation reactions using dimethyloxosulfonium methylide and acyclic γ-substituted, α,β-unsaturated enones. nih.govacs.org The diastereoselectivity of this reaction is influenced by several factors, including the nature of the protecting groups on the substrate, the solvents used, and the reaction temperature. nih.gov For instance, high diastereoselectivities (anti/syn >10:1) can be achieved when the γ-substituent is protected with bulky silyl (B83357) ether groups like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS). nih.govacs.org These groups are believed to favor the enone conformations that lead to the anti-addition pathway more effectively than smaller alkoxyl groups. nih.govacs.org

The choice of solvent is also crucial for obtaining synthetically useful results. nih.govacs.org Dimethylformamide (DMF) has been found to be effective for aryl ketones, while a mixture of DMF and tetrahydrofuran (THF) is suitable for alkyl ketones. nih.govacs.org This stereoselective anti-addition method has been successfully applied in the formal synthesis of natural products, such as a cyclopropyl (B3062369) eicosanoid, highlighting its utility in preparing complex molecules with high stereocontrol. nih.govacs.orgorganic-chemistry.org

Table 1: Diastereoselectivity in the Cyclopropanation of γ-Substituted-α,β-Unsaturated Ketones with Dimethylsulfoxonium Methylide

| Entry | γ-Substituent (Protecting Group) | Solvent | anti:syn Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | O-TBS | DMF/THF | >10:1 | 57 |

| 2 | O-TBDPS | DMF | >10:1 | N/A |

| 3 | O-Ethoxymethoxy | N/A | Moderate | N/A |

| 4 | O-Benzyloxy | N/A | Moderate | N/A |

| 5 | O-Trityl | N/A | Slight Excess anti | N/A |

Synthesis of Aziridines

Sulfoxonium ylides are highly effective reagents for the synthesis of aziridines, which are valuable three-membered nitrogen-containing heterocycles. mdpi.comunibo.it The reaction, analogous to epoxidation, involves the nucleophilic addition of the ylide to an imine or a related C=N double bond. organic-chemistry.orgmdpi.com This initial addition forms a zwitterionic betaine intermediate, which then undergoes an intramolecular cyclization to construct the aziridine (B145994) ring, with the concurrent elimination of dimethyl sulfoxide (DMSO). mdpi.com This transformation is a key part of the Johnson-Corey-Chaykovsky reaction. mdpi.comadichemistry.com

The scope of this reaction is broad, encompassing various types of imines. For instance, the reaction proceeds smoothly with chiral N-tert-butanesulfinyl ketimines, providing a practical route to asymmetrically synthesized trifluoromethylated aziridines in moderate to excellent yields and with very good diastereoselectivities. mdpi.com The methodology has been extended to chiral N-tert-butanesulfinyl ketimino esters to produce α-quaternary aziridine-2-carboxylates. mdpi.com

The stability of the sulfoxonium ylide plays a role in the reaction's success. Dimethylsulfoxonium methylide, being more stable than its sulfonium counterpart, is a commonly used reagent for these transformations. adichemistry.com The reaction can be performed by generating the ylide in situ from its precursor, trimethylsulfoxonium iodide, using a strong base like sodium hydride in DMSO. adichemistry.com

Table 2: Selected Examples of Aziridine Synthesis using Sulfoxonium Ylides

| Imine Substrate | Ylide | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| (S)-N-tert-butanesulfinyl ketimines | Dimethylsulfoxonium methylide | Trifluoromethylated aziridines | Moderate to Excellent | Very Good |

| Chiral N-tert-butanesulfinyl ketimino esters | Dimethylsulfoxonium methylide | α-quaternary aziridine-2-carboxylates | High | High |

| N-cyclohexylideneaniline | Dimethylsulfoxonium methylide | 1-phenyl-1-azaspiro[2.5]octane | N/A | N/A |

Formation of Oxetanes and Azetidines

Sulfoxonium ylides serve as valuable reagents in the synthesis of four-membered heterocycles like oxetanes and azetidines. mdpi.comnih.gov The formation of these rings often proceeds through a ring-expansion strategy, typically starting from three-membered heterocycles.

The synthesis of oxetanes can be achieved by the ring expansion of epoxides using sulfoxonium ylides. illinois.eduacs.org In a method reported in 1983, the reaction of a 2-substituted or 2,2-disubstituted epoxide with a sulfoxonium ylide, generated in situ from trimethyloxosulfonium iodide, leads to the formation of a ring-opened intermediate. acs.org This intermediate subsequently cyclizes within the same reaction vessel to afford the corresponding 2-substituted oxetane (B1205548) in excellent yields (83–99%), releasing dimethyl sulfoxide as a byproduct. acs.org This method is effective for epoxides bearing both aromatic and alkyl substituents. acs.org More recent developments have utilized this approach to form enantioenriched oxetanes from epoxides, demonstrating control over stereochemistry. illinois.edu

The formation of azetidines via sulfoxonium ylides is also recognized as a formal (3+1) cycloaddition pathway. mdpi.comnih.gov While detailed mechanistic examples for azetidine (B1206935) synthesis directly from sulfoxonium ylides are less common than for oxetanes, the general reactivity pattern suggests a similar ring-expansion or cycloaddition approach would be feasible, likely starting from aziridines or related three-membered nitrogen heterocycles. mdpi.com

Rearrangement Reactions

Novel Intramolecular Rearrangements of Sulfoxonium Ylides

Beyond classical cycloaddition reactions, sulfoxonium ylides can participate in unique intramolecular rearrangements, leading to the formation of complex cyclic structures. mdpi.com A notable example is the interrupted Johnson-Corey-Chaykovsky reaction. In certain substrates, the initial nucleophilic addition of the ylide does not lead to the expected simple cyclization. Instead, the intermediate undergoes a series of intramolecular steps.

For instance, when a dienone substrate bearing an ortho-ketone group reacts with dimethylsulfoxonium methylide, the reaction proceeds via an initial 1,4-addition. mdpi.com The resulting enolate intermediate then performs a 1,2-addition to the neighboring ketone carbonyl. This is followed by a 1,5-proton transfer to generate a new ylidic carbanion, which then attacks the carbon adjacent to the sulfoxonium group. mdpi.com This cascade of events results in the formation of a complex indene-type spirocyclopropane structure, with concomitant loss of DMSO. mdpi.com Such rearrangements demonstrate the versatility of sulfoxonium ylide intermediates in constructing intricate molecular architectures that would be challenging to access through conventional methods. mdpi.com

Reductive Cleavage Mechanisms

Information specifically detailing "reductive cleavage mechanisms" of the sulfoxonium group in the context of this compound or related ylides is not prominently featured in the surveyed literature. The typical reactivity of sulfoxonium ylides involves the entire dimethyl sulfoxide (DMSO) moiety acting as a good leaving group following an intramolecular nucleophilic substitution, which is a key step in epoxidation, cyclopropanation, and aziridination reactions. mdpi.comnih.gov This process is a displacement rather than a reductive cleavage of the C-S bond. While rearrangements and insertions represent alternative reaction pathways, they also typically conclude with the expulsion of DMSO. mdpi.comresearchgate.net Further research would be required to elucidate specific mechanisms that could be formally classified as reductive cleavage.

Insertion Reactions via Metal-Carbenes

Sulfoxonium ylides have emerged as safe and stable precursors for the generation of metal-carbene intermediates, offering a valuable alternative to potentially hazardous diazo compounds. organic-chemistry.orgrsc.org In the presence of transition metal catalysts, such as those based on iridium or rhodium, sulfoxonium ylides can smoothly form metal-carbenoids by releasing dimethyl sulfoxide. acs.orgrsc.org These reactive intermediates can then undergo a variety of insertion reactions.

A significant application is in X-H bond insertions, where X can be nitrogen, oxygen, sulfur, or boron. organic-chemistry.orgresearchgate.net Iridium-catalyzed N-H insertion reactions of sulfoxonium ylides with anilines, for example, proceed with high efficiency. organic-chemistry.org A simple, commercially available iridium catalyst, [Ir(COD)Cl]₂, has been shown to be effective for various intra- and intermolecular X-H bond insertions. organic-chemistry.org This methodology has been applied to practical synthetic strategies, such as the ring-expansion of lactams to form β-amino ketones. organic-chemistry.org

The reaction mechanism is proposed to involve the initial reaction of the sulfoxonium ylide with the metal catalyst to generate the metal-carbene complex. acs.org This complex then undergoes insertion into the X-H bond of the substrate, affording the final product and regenerating the catalyst for the next cycle. acs.org This approach has been successfully used to synthesize α-boryl ketones through B-H bond insertion reactions and α-arylglycine esters via N-H insertions. nih.govacs.orgrsc.org

Table 3: Examples of Iridium-Catalyzed X-H Insertion Reactions with Sulfoxonium Ylides

| Nucleophile (X-H) | Catalyst System | Product Type | Yield Range (%) |

|---|---|---|---|

| Anilines (N-H) | [Ir(COD)Cl]₂ | α-Amino Ketones | 63-93 |

| Alcohols (O-H) | [Ir(COD)Cl]₂ | α-Hydroxy Ketones | 63-93 |

| Thiophenols (S-H) | [Ir(COD)Cl]₂ | α-Thio Ketones | 63-93 |

| Borane (B79455) Adducts (B-H) | Iridium Catalyst | α-Boryl Ketones | Good to Excellent |

| Intramolecular Amides (N-H) | [Ir(COD)Cl]₂ | Ring-Expanded Lactams | 67-90 |

X–H Insertion Reactions (e.g., N–H, O–H, S–H, B–H, P–H)

Dimethylsulfoxonium ylides have emerged as effective carbene precursors for insertion reactions into various X–H bonds, providing a safer alternative to traditional diazo compounds. organic-chemistry.org These reactions, often catalyzed by transition metals or organocatalysts, lead to the formation of new carbon-heteroatom bonds with high efficiency and selectivity. oaepublish.comorganic-chemistry.org

N–H Insertion Reactions: The insertion of sulfoxonium ylide-derived carbenes into N–H bonds is a powerful method for the synthesis of α-amino esters and ketones. oaepublish.comnih.gov Iridium catalysts, such as [Ir(COD)Cl]₂, have been shown to effectively catalyze both intra- and intermolecular N–H insertions. organic-chemistry.org For instance, the reaction of various anilines with sulfoxonium ylides in the presence of an iridium catalyst affords the corresponding N-alkylated products in good to excellent yields. organic-chemistry.org Furthermore, cooperative catalysis involving copper and a bifunctional squaramide has enabled highly enantioselective N–H insertion reactions, yielding chiral α-arylglycine esters with enantiomeric ratios up to 92:8. nih.govresearchgate.net Organocatalytic approaches using chiral phosphoric acids have also been developed, providing access to enantioenriched α-aryl glycines from a range of aryl amines and sulfoxonium ylides. researchgate.net A ruthenium-catalyzed protocol has demonstrated highly chemoselective N-alkylation of 2-pyridones, favoring N–H insertion over the competing O–H insertion. acs.org

O–H and S–H Insertion Reactions: Similar to N–H insertions, sulfoxonium ylides readily undergo insertion into O–H and S–H bonds. Iridium catalysis has been successfully applied to the insertion of sulfoxonium ylide-derived carbenes into alcohols and thiophenols, with reported yields ranging from 63% to 93%. organic-chemistry.org Organocatalytic, catalyst-free S-H bond insertion reactions of sulfoxonium ylides into aryl thiols have been reported to produce β-keto thioethers under mild conditions with a broad substrate scope. oaepublish.com Enantioselective versions of the S–H insertion have been achieved using thiourea (B124793) catalysts, affording 2-thioacetate derivatives with up to 95% enantiomeric excess (ee). oaepublish.comresearchgate.net

B–H and P–H Insertion Reactions: The scope of X–H insertion reactions has been extended to include B–H and P–H bonds. An iridium-catalyzed B–H bond insertion reaction between borane adducts and sulfoxonium ylides provides a direct route to α-boryl carbonyl compounds. organic-chemistry.orgcolab.ws This method is valued for its mild conditions and tolerance of various functional groups. organic-chemistry.org Similarly, copper-catalyzed P–H insertion reactions of sulfoxonium ylides with H-phosphorus oxides have been developed, yielding α-phosphonyl carboxylate derivatives in good yields. rsc.org These reactions showcase the versatility of sulfoxonium ylides as carbene precursors for the formation of a diverse range of C-heteroatom bonds. researchgate.net

Table 1: Examples of Catalytic X-H Insertion Reactions with Sulfoxonium Ylides

| Catalyst System | X-H Bond | Substrate Scope | Yield Range | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ | N-H, O-H, S-H | Anilines, Alcohols, Thiophenols | 63-93% | N/A | organic-chemistry.org |

| Copper-Squaramide | N-H | Anilines | 49-96% | up to 92:8 e.r. | nih.gov |

| Chiral Phosphoric Acid | N-H | Aryl Amines | up to 99% | up to 97% ee | researchgate.net |

| Thiourea | S-H | Aryl Thiols | up to 97% | up to 95% ee | researchgate.net |

| Iridium | B-H | Borane Adducts | up to 85% | N/A | organic-chemistry.org |

| Copper | P-H | H-Phosphorus Oxides | 41-93% | N/A | rsc.org |

C–H Activation Processes

In addition to insertion reactions with heteroatoms, sulfoxonium ylides are valuable reagents in transition-metal-catalyzed C–H activation and functionalization. x-mol.net These processes allow for the direct formation of carbon-carbon bonds, offering an atom-economical approach to complex organic molecules. nih.gov

Rhodium(III)-catalyzed C–H activation using sulfoxonium ylides as carbene precursors has been a subject of computational and experimental studies. nih.gov The mechanism is proposed to proceed through C–H bond activation, followed by carbonization, carbene insertion, and protonation. nih.gov This methodology has been applied to the acylmethylation of arenes and heteroarenes. x-mol.net For example, the Rh(III)-catalyzed reaction between salicylaldehydes and sulfoxonium ylides leads to aldehydic C(sp²)–H functionalization. researchgate.net

Ruthenium(II) catalysts have also been employed for C–H activation reactions with sulfoxonium ylides. A notable example is the homocoupling of α-carbonyl sulfoxonium ylides, where the ylide serves as both the directing group for ortho-C–H activation and the acylmethylating agent. researchgate.net The versatility of sulfoxonium ylides in C–H functionalization is further highlighted by their use in the synthesis of multi-substituted naphthalenone sulfoxonium ylides via a Rh(III)-catalyzed cascade [4+2] annulation. mdpi.com

The theoretical investigations into these C–H activation reactions suggest a stepwise pathway is generally favored over a concerted one. The activation of the sulfoxonium ylide by the metal center is a key step, leading to the formation of a reactive metal carbene species that subsequently engages in the C–H insertion. nih.gov

Nucleophilic Substitution Reactions

While sulfoxonium ylides are often utilized as carbene precursors, their ylidic carbon also exhibits nucleophilic character, enabling them to participate in substitution reactions. This is particularly evident in their reactions with activated carbonyl compounds and in their role as methylating agents.

Selective N–C(O) Cleavage in Amide Chemistry

A significant application of dimethylsulfoxonium methylide is in the synthesis of other sulfoxonium ylides through the selective cleavage of the N–C(O) bond in amides. nsf.govnih.gov This reaction proceeds via the nucleophilic addition of dimethylsulfoxonium methylide to the amide carbonyl of acyclic twisted amides. nsf.gov The ground-state destabilization of these twisted amides renders the amide bond susceptible to nucleophilic attack, a reactivity not typically observed with planar amides. nsf.gov This methodology allows for the direct synthesis of a variety of sulfoxonium ylides under exceptionally mild, room temperature conditions and demonstrates excellent functional group tolerance. nsf.govnih.gov The protocol has also been successfully applied to the late-stage derivatization of pharmaceutical compounds, highlighting its synthetic utility. nsf.gov Mechanistic studies have helped to delineate the relative order of reactivity among different amide electrophiles in this transformation. nsf.govnih.gov

Methylation of Organic Substrates

Trimethylsulfoxonium salts, the precursors to dimethylsulfoxonium methylide, can act as effective methylating agents for certain organic substrates. researchgate.net An important example is the direct C(sp²)–H methylation of iminoamido N-heterocycles, which are analogues of nucleoside bases. researchgate.net This transformation is significant for the synthesis of modified nucleosides used in pharmaceuticals and agrochemicals. The reaction proceeds under aqueous conditions, making it an environmentally benign process. researchgate.net The methodology exhibits a broad substrate scope and a high tolerance for various functional groups. researchgate.net Deuterium-labeling experiments have been conducted to elucidate the plausible reaction mechanism, which involves the nucleophilic attack of the heterocycle onto the methyl group of the sulfoxonium salt. researchgate.net The reaction of dimethylsulfoxonium methylide with nitroaromatic compounds has also been shown to produce methylated products, such as o- and p-nitrotoluenes from nitrobenzene. researchgate.net

Advanced Applications of this compound in Organic Synthesis: A Review of Current Literature

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the use of the chemical compound This compound or its corresponding ylide in the advanced organic synthesis applications outlined in the requested article structure.

The specified applications, including its use as a chiral auxiliary in asymmetric transformations and in the construction of complex ring systems, are well-documented for other related sulfur ylides, most notably dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) and various custom-synthesized chiral sulfoxonium ylides. mdpi.commdpi.comnih.govorganic-chemistry.org These related compounds are staples in modern organic synthesis for reactions such as:

Asymmetric Corey–Chaykovsky Cyclopropanation: Often achieved using achiral sulfoxonium ylides in combination with chiral catalysts. nih.govorganic-chemistry.org

Enantioselective Carbene-Mediated Transformations: Stabilized sulfoxonium ylides serve as safe carbene precursors for various insertion reactions. nih.govsigmaaldrich.com

Chiral Epoxide Synthesis: A classic application, frequently accomplished through the use of chiral catalysts or chiral sulfur ylides. nih.govorganic-chemistry.org

Construction of Spirocyclic and Fused Ring Systems: Dimethylsulfoxonium methylide and its derivatives have been shown to be effective in ring-opening and cyclization reactions to form these complex structures. mdpi.com

However, searches for "this compound" in the context of these specific synthetic methodologies did not yield any relevant research findings. The literature primarily identifies (2-Hydroxyethyl)dimethylsulfoxonium chloride as a naturally occurring toxin responsible for Dogger Bank itch and not as a reagent for the synthetic transformations requested.

Therefore, it is not possible to generate a scientifically accurate article on the advanced synthetic applications of "this compound" as per the provided outline due to a lack of published data on the subject.

Advanced Applications in Organic Synthesis

Role in Polymer Chemistry and Macromolecular Architectures

Sulfoxonium ylides, particularly dimethylsulfoxonium methylide, have emerged as unique C1 monomers in a specialized living polymerization technique known as polyhomologation. This has opened new avenues for the synthesis of precisely controlled polymethylene-based macromolecular structures.

Polyhomologation is a borane-initiated living polymerization of dimethylsulfoxonium methylide that yields perfectly linear polymethylene chains [(CH₂)n] nih.govresearchgate.netacs.org. The reaction proceeds through the repetitive insertion of a methylene (B1212753) unit from the ylide into a boron-terminated polymer chain researchgate.net. This living polymerization provides excellent control over the molecular weight and results in polymers with low polydispersity researchgate.netsioc-journal.cn. The process involves the formation of a zwitterionic complex between the trialkylborane initiator and the ylide, followed by a 1,2-migration that incorporates the methylene unit and regenerates the reactive chain end researchgate.net.

A significant advantage of the living nature of polyhomologation is its compatibility with other living polymerization techniques, enabling the synthesis of novel block copolymers containing polymethylene segments. By combining polyhomologation with methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a variety of well-defined block copolymers have been created nih.govresearchgate.netacs.org.

For example, a hydroxyl-terminated polymethylene (PM-OH) can be synthesized via polyhomologation followed by an oxidation step. This PM-OH can then be converted into a macroinitiator for ATRP, allowing for the growth of a second block from a different monomer, such as tert-butyl acrylate (B77674) or styrene (B11656), to yield di- or triblock copolymers like PM-b-PtBA and PM-b-PtBA-b-PS oaepublish.com. Similarly, polymethylene macro-chain transfer agents for RAFT have been prepared, enabling the synthesis of block copolymers like PE-b-PS and PE-b-P(St-co-HEMA) acs.org. This combination of polymerization techniques allows for the creation of amphiphilic block copolymers with both crystalline polyethylene (B3416737) segments and amorphous blocks, leading to interesting self-assembly behaviors acs.orgoaepublish.com.

Table 2: Examples of Polymethylene-Based Block Copolymers

| Polymerization Combination | Polymethylene Segment Synthesis | Second Block Synthesis | Resulting Block Copolymer | Reference |

| Polyhomologation + ATRP | Polyhomologation of dimethylsulfoxonium methylide | ATRP of tert-butyl acrylate and styrene | PM-b-PtBA-b-PS | oaepublish.com |

| Polyhomologation + RAFT | Polyhomologation of dimethylsulfoxonium methylide | RAFT polymerization of styrene and 2-hydroxyethyl methacrylate | PE-b-PS, PE-b-P(St-co-HEMA) | acs.org |

| Polyhomologation + Anionic Polymerization | Polyhomologation of dimethylsulfoxonium methylide | Anionic polymerization of styrene or isoprene | PS-b-PE, PI-b-PE | acs.org |

Strategic Utility in Cascade and Multicomponent Reactions

The reactivity of sulfoxonium ylides makes them valuable components in cascade (or domino) and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly atom-economical and efficient.

Vinyl sulfoxonium ylides have been employed in a ruthenium-catalyzed annulation with arynes to produce functionalized 1-naphthols nsf.gov. This cascade process involves the in-situ generation of a furan (B31954) from the vinyl sulfoxonium ylide, which is then intercepted by the aryne in a [4+2] cycloaddition to form the benzannulated product nsf.gov.

Sulfoxonium ylides also participate in organocatalytic cascade reactions. For instance, a tandem cyclopropanation/hemiaminalization reaction between 2'-hydroxycinnamaldehydes and stabilized α-carbonyl sulfoxonium ylides has been developed to synthesize complex chromane (B1220400) derivatives rsc.org. This reaction proceeds through an iminium ion intermediate, which is attacked by the sulfoxonium ylide rsc.org.

Multicomponent reactions involving sulfoxonium ylides provide rapid access to diverse heterocyclic structures. A notable example is the catalyst-free, three-component reaction of β-keto sulfoxonium ylides, carbon disulfide (CS₂), and amines in water nsf.govnih.gov. Depending on the nature of the amine (primary or secondary), this reaction can be directed to selectively produce β-keto dithiocarbamates, thiazolidine-2-thiones, or thiazole-2-thiones nsf.govnih.gov.

Derivatization in Synthetic Schemes for Advanced Organic Molecules

The derivatization of the sulfoxonium ylide scaffold itself is a powerful strategy for introducing molecular complexity and for the late-stage functionalization of advanced organic molecules. By preparing functionalized sulfoxonium ylides, chemists can access a wider range of building blocks for synthesis.

Methods have been developed for the direct synthesis of more complex sulfoxonium ylides. For example, sulfoxonium ylides can be synthesized directly from amides through a selective N-C(O) bond cleavage by nucleophilic addition of dimethylsulfoxonium methylide nih.gov. This allows for the incorporation of a wide variety of functional groups into the ylide structure.

Furthermore, the α-position of carbonyl sulfoxonium ylides can be directly alkylated using Michael acceptors as electrophiles. This reaction provides access to more decorated sulfoxonium ylides, which can then be used to synthesize medicinally important sulfur-containing heterocycles like 2-mercaptobenzothiazoles and 1,4-benzothiazin-3-ones. The ability to functionalize the ylide and then use it in subsequent transformations highlights its utility as a versatile synthetic intermediate. This approach has been applied in the synthesis of complex molecules, including the large-scale synthesis of a key intermediate for the JAK inhibitor, upadacitinib.

Analytical Techniques for Characterization and Elucidation of Sulfoxonium Compounds

Spectroscopic Methods

Spectroscopy is fundamental to the characterization of sulfoxonium compounds, offering non-destructive and highly informative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of sulfoxonium compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a sulfoxonium compound, the protons on the carbons adjacent to the positively charged sulfoxonium group are deshielded and thus appear at a characteristic downfield shift. For instance, in various α-carbonyl sulfoxonium ylides, the protons of the dimethylsulfoxonium moiety typically appear as a sharp singlet in the range of δ 3.3-3.6 ppm. rsc.org The protons of the ethyl group in 2-Hydroxyethyl-dimethylsulfoxonium would exhibit distinct signals, likely a triplet for the methylene (B1212753) group adjacent to the hydroxyl and a triplet for the methylene group adjacent to the sulfur, with coupling between them.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms directly bonded to the sulfoxonium center are significantly shifted downfield due to the electron-withdrawing nature of the S⁺=O group. In studies of α-carbonyl sulfoxonium ylides, the carbons of the dimethylsulfoxonium group are typically observed around 43-50 ppm, while the ylidic carbon and carbonyl carbons appear much further downfield. rsc.org These characteristic chemical shifts are crucial for confirming the presence and connectivity of the sulfoxonium functionality within a molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Sulfoxonium Ylide Moieties Data extracted from studies on related α-carbonyl sulfoxonium ylides. rsc.org

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |

| ¹H | -S(O)(CH₃)₂ | 3.3 - 3.6 | Singlet |

| -CH₂- (adjacent to S⁺) | Varies (e.g., 2.4-2.7) | Triplet | |

| -CH₂- (adjacent to OH) | Varies (e.g., 3.6-3.8) | Triplet | |

| ¹³C | -S(O)(CH₃)₂ | 43 - 50 | - |

| C=O | 166 - 175 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of sulfoxonium compounds. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is commonly used to obtain highly accurate mass measurements, which can confirm the molecular formula of the compound. rsc.orgnih.gov

For this compound chloride, the expected molecular formula is C₄H₁₁ClO₂S, with a corresponding molar mass of 158.64 g·mol⁻¹. wikipedia.org In ESI-MS, the compound would be detected as the positive ion [HOCH₂CH₂S(O)(CH₃)₂]⁺, with a calculated m/z (mass-to-charge ratio) corresponding to the cationic portion of the molecule (C₄H₁₁O₂S⁺).

Fragmentation analysis within the mass spectrometer can provide further structural information. The bonds adjacent to the charged sulfur atom are susceptible to cleavage. Common fragmentation pathways for sulfoxonium compounds may include the loss of one or both methyl groups, or cleavage of the ethyl side chain. These fragmentation patterns serve as a fingerprint, aiding in the structural confirmation of the analyte.

Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data for a Representative Sulfoxonium Ylide Data for Methyl 2-(dimethyl-λ⁴-sulfanilidene)-2-oxoacetate. rsc.org

| Ion Formula | Calculated m/z [M+H]⁺ | Found m/z |

| C₈H₁₄NO₃S | 204.0694 | 204.0702 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. nih.gov

The molecular structure of (2-Hydroxyethyl)dimethylsulfoxonium chloride has been unequivocally confirmed by single-crystal X-ray crystallography. wikipedia.org This analysis provides the exact spatial arrangement of the atoms, confirming the tetrahedral geometry around the sulfur atom and the conformation of the hydroxyethyl (B10761427) chain. The crystallographic data revealed a Pbca space group with unit cell dimensions of a = 11.033 Å, b = 13.847 Å, and c = 9.871 Å. wikipedia.org Such detailed structural information is paramount for understanding the molecule's physical properties and biological activity. This technique is considered the gold standard for structural elucidation when a suitable single crystal can be obtained. osu.edu

Chromatographic Separations in Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of sulfoxonium compounds from reaction mixtures or natural sources, as well as for assessing their purity.

Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions that synthesize sulfoxonium compounds. rsc.org It provides a quick and simple way to separate components of a mixture, allowing for the determination of reaction completion.

Column Chromatography is the standard method for purifying sulfoxonium compounds on a preparative scale. rsc.orgrsc.org A solid stationary phase, typically silica (B1680970) gel, is used to separate the target compound from impurities based on differences in polarity. The choice of solvent system (mobile phase) is critical for achieving effective separation.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical purity assessment and preparative purification. nih.gov Chiral stationary phases can be employed in HPLC to separate enantiomers of chiral sulfoxonium compounds, which is crucial for studying their stereospecific properties and reactions. nih.gov The purity of the isolated compound is typically determined by the presence of a single, sharp peak in the chromatogram.

Historical Development and Future Directions in Sulfoxonium Chemistry

Evolution of Sulfoxonium Ylide Chemistry Since Inception

The journey of sulfoxonium ylide chemistry began in the 1930s with the initial discovery of sulfur ylides by Ingold and Jessop. unibo.it However, it was the seminal work of A.W. Johnson, and later E.J. Corey and Michael Chaykovsky in the 1960s, that truly unlocked the synthetic potential of these reagents. unibo.itmdpi.comwikipedia.org Their research demonstrated the utility of both sulfonium (B1226848) and sulfoxonium ylides in the synthesis of three-membered rings, such as epoxides, aziridines, and cyclopropanes, through what is now famously known as the Johnson-Corey-Chaykovsky reaction. mdpi.comwikipedia.orgtutorchase.com

A key distinction observed by Corey and Chaykovsky was the differing reactivity between sulfonium and sulfoxonium ylides. mdpi.com Unstabilized sulfoxonium ylides, like dimethylsulfoxonium methylide, were found to be more stable than their sulfonium counterparts. mdpi.com This difference in stability and reactivity has been a driving force in the divergent applications of these two classes of ylides. mdpi.com

The classical mechanism of the Johnson-Corey-Chaykovsky reaction involves the nucleophilic addition of the ylide to a carbonyl, imine, or enone, followed by an intramolecular cyclization to form the three-membered ring. mdpi.comwikipedia.org This methylene (B1212753) transfer capability has been widely exploited in the synthesis of complex molecules. wikipedia.org

A significant advancement in the field was the discovery that sulfoxonium ylides could serve as precursors to metal carbenoids, a reactivity that parallels that of diazo compounds. unibo.itrsc.org This opened up a new realm of possibilities, including insertion reactions into various bonds. unibo.it The inherent stability and safety of sulfoxonium ylides compared to the potentially explosive diazo compounds have made them attractive alternatives in industrial applications. unibo.itsigmaaldrich.com

The evolution of sulfoxonium ylide chemistry is marked by a continuous expansion of its reaction scope. Beyond the classical cyclopropanations and epoxidations, research has ventured into cycloadditions, annulizations, and rearrangement reactions. mdpi.com The development of catalytic asymmetric versions of these reactions has been a major focus, aiming to control the stereochemistry of the products. mdpi.comrsc.org

Emerging Research Frontiers in Sulfoxonium Compound Synthesis and Applications

Recent years have witnessed a surge in innovative research, pushing the boundaries of sulfoxonium chemistry into new and exciting territories. These emerging frontiers are characterized by novel synthetic methodologies, expanded applications, and a deeper understanding of reactivity.

One of the most active areas of research is the development of novel methods for the synthesis of sulfoxonium ylides themselves. While the traditional preparation involves the deprotonation of a sulfoxonium salt, new strategies are continually being explored. mdpi.com For instance, rhodium-catalyzed reactions of sulfoxides with iodonium (B1229267) ylides have provided access to α-disubstituted sulfoxonium ylides. mdpi.com Palladium-catalyzed intramolecular arylation has been used to create cyclic sulfoxonium ylides. mdpi.com Furthermore, the direct synthesis of sulfoxonium ylides from amides via selective N-C(O) bond cleavage represents a significant step forward in streamlining their preparation. nsf.gov

The application of sulfoxonium ylides in C-H functionalization reactions is a rapidly growing field. rsc.orgsigmaaldrich.com Transition metal catalysis, particularly with rhodium(III), has enabled the use of sulfoxonium ylides as acylmethylating agents for arenes. sigmaaldrich.com These reactions offer a direct and efficient way to form new carbon-carbon bonds.

Photoredox catalysis has recently emerged as a powerful tool to unlock unprecedented reactivity of sulfoxonium ylides. rsc.org Under visible light irradiation, sulfoxonium ylides can undergo single-electron transfer (SET) processes to generate radical intermediates. rsc.org This has led to the development of novel transformations such as annulation reactions with heteroarenes and carboarylation of alkenes. rsc.org

The design and application of chiral sulfoxonium ylides and catalytic asymmetric transformations remain a major focus. While the development of asymmetric reactions involving sulfonium ylides has been more extensive, recent breakthroughs are closing this gap for their sulfoxonium counterparts. rsc.org Cooperative catalysis, combining a metal catalyst with a chiral organocatalyst, has shown promise in achieving high enantioselectivity in reactions such as N-H insertion. rsc.orgoaepublish.com

The exploration of "interrupted" Johnson-Corey-Chaykovsky reactions has led to unexpected and valuable synthetic outcomes. mdpi.com For example, the reaction of dimethylsulfoxonium methylide with certain α,β-unsaturated aryl ketones can lead to the formation of spirocyclopropanes instead of the expected epoxides. mdpi.com

Below is a table summarizing some of the emerging applications of sulfoxonium ylides:

| Application Area | Reaction Type | Catalyst/Conditions | Product Type |

| C-H Functionalization | Acylmethylation of Arenes | Rh(III) catalysis | Aryl ketones |

| Photoredox Catalysis | Annulation with Heteroarenes | Visible light, Ru(II) catalyst | Fused aromatic systems |

| Asymmetric Catalysis | N-H Insertion | Cooperative Cu/Squaramide catalysis | Chiral α-arylglycine esters |

| Interrupted J-C-C | Spirocyclopropanation | Base-mediated | Spirocyclic compounds |

| Heterocycle Synthesis | Annulation with Arynes | Ru(II) catalysis | Functionalized 1-naphthols |

Potential for Further Mechanistic Discoveries and Synthetic Innovations

The future of sulfoxonium chemistry is bright, with ample opportunities for further mechanistic discoveries and synthetic innovations. A deeper understanding of the factors governing reactivity and selectivity will be crucial for the rational design of new reactions and catalysts.

Mechanistic Insights: While the general mechanisms of many sulfoxonium ylide reactions are established, subtle mechanistic details often remain elusive. acs.orgpku.edu.cn Computational studies, in conjunction with experimental work, will continue to play a vital role in elucidating reaction pathways, transition states, and the origins of stereoselectivity. mdpi.comacs.org For example, a more profound understanding of the factors that control the competition between 1,2-addition (leading to epoxides) and 1,4-addition (leading to cyclopropanes) in reactions with enones is still an area of active investigation. pku.edu.cn

New Synthetic Methods: The development of more efficient, selective, and sustainable methods for the synthesis and application of sulfoxonium compounds is a key area for future innovation. This includes:

Novel Ylide Generation: Exploring new precursors and catalysts for the in situ generation of sulfoxonium ylides under milder conditions.

Catalyst Development: Designing more effective and versatile chiral catalysts for asymmetric transformations, potentially leading to industrial-scale production of enantiomerically pure compounds. organic-chemistry.org

Expanding Reaction Scope: Discovering entirely new types of reactions that exploit the unique reactivity of sulfoxonium ylides, moving beyond their traditional roles. The recent advances in photoredox catalysis suggest a vast and underexplored landscape of radical-based transformations. rsc.org

Applications in Complex Molecule Synthesis: The application of new and existing sulfoxonium ylide chemistry in the total synthesis of natural products and pharmaceuticals will continue to be a driving force in the field. wikipedia.org The ability to construct complex molecular architectures with high levels of stereocontrol is a testament to the power of these reagents.

Sustainable Chemistry: As the principles of green chemistry become increasingly important, the development of catalytic and more atom-economical reactions involving sulfoxonium ylides will be a priority. Their stability and lower toxicity compared to some alternatives already position them favorably in this regard. unibo.it

The following table outlines potential areas for future research and innovation:

| Research Area | Focus | Potential Impact |

| Mechanistic Elucidation | Advanced computational and experimental studies | Rational design of new reactions and catalysts |

| Catalyst Design | Development of highly active and selective chiral catalysts | Access to enantiopure compounds for pharmaceuticals |

| Radical Chemistry | Exploration of photoredox and electrochemical methods | Discovery of novel and unconventional bond formations |

| Flow Chemistry | Application of continuous flow technology | Safer and more efficient large-scale synthesis |

| Biocatalysis | Engineering enzymes for sulfoxonium ylide transformations | Greener and highly selective synthetic routes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxyethyl-dimethylsulfoxonium, and how can reaction parameters be optimized?

- Methodology :

- Oxidation : Use hydrogen peroxide or potassium permanganate in aqueous/organic solvents (e.g., dimethyl sulfoxide) under controlled temperatures (30–60°C) to oxidize precursor sulfides to sulfoxonium derivatives .

- Substitution : Employ nucleophiles (e.g., amines) in polar solvents like acetonitrile. Optimize by varying solvent polarity, temperature (20–80°C), and catalyst presence.

- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization. Monitor purity via HPLC (C18 column, aqueous acetonitrile gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are key spectral markers?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d6 to identify sulfoxonium protons (δ 3.1–3.5 ppm) and hydroxyethyl protons (δ 4.2–4.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- FTIR : Confirm sulfoxonium group (S=O stretch at 1020–1070 cm⁻¹) and hydroxyethyl (-OH stretch at 3300–3500 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light .

- Handling : Use inert atmosphere techniques (Schlenk line) for moisture-sensitive reactions. Conduct risk assessments for spills or thermal decomposition .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying pH and temperature conditions be resolved?

- Methodology :

- Comparative Studies : Perform accelerated stability tests (e.g., 40°C/75% RH for 1–3 months) across pH 2–10. Use LC-MS to quantify degradation products (e.g., sulfone or sulfide derivatives) .

- Statistical Analysis : Apply multivariate regression to identify critical factors (pH, temperature) influencing degradation. Validate with Arrhenius modeling .

Q. What mechanistic insights can be gained from studying this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Track reaction rates via in situ NMR with varying nucleophiles (e.g., thiols vs. amines). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and compare with experimental data .

Q. How can 2D NMR response factors improve quantitative analysis of this compound in complex mixtures?

- Methodology :

- Internal Standards : Use dimethyl sulfone or glycerol as non-reactive standards. Calibrate response factors for sulfoxonium protons relative to standards .

- Data Acquisition : Optimize relaxation delays (D1 ≥ 5×T1) and scan numbers (≥32) for signal-to-noise ratio >100:1 .

Contradiction Analysis and Validation

Q. How should researchers address discrepancies in reported cytotoxicity profiles of this compound?

- Methodology :

- Cell-Based Assays : Replicate studies in multiple cell lines (e.g., HEK293, HepG2) using MTT assays. Control for DMSO solvent effects (<0.1% v/v) .

- Meta-Analysis : Compare data across studies using standardized IC50 reporting. Adjust for variables like cell passage number and serum concentration .

Safety and Compliance

Q. What training protocols are essential for safe laboratory handling of sulfoxonium compounds?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.